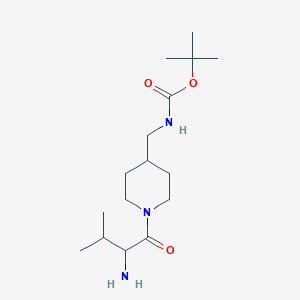

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate

説明

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate (CAS: 1354003-28-3) is a chiral carbamate derivative featuring a piperidine core substituted with a 2-amino-3-methylbutanoyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol . The compound’s stereochemistry (S-configuration at the amino acid residue) is critical for its biological interactions, particularly in pharmaceutical contexts where chirality influences receptor binding and metabolic stability. It is primarily utilized as a pharmaceutical intermediate, with suppliers like Hairui Chem and AiFChem offering it at 97% purity for research and drug development .

Key structural attributes:

- Piperidine ring: Enhances rigidity and modulates lipophilicity.

- tert-Butyl carbamate: Acts as a protective group for amines, improving stability during synthetic processes.

特性

分子式 |

C16H31N3O3 |

|---|---|

分子量 |

313.44 g/mol |

IUPAC名 |

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]carbamate |

InChI |

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-12(7-9-19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21) |

InChIキー |

FYUYXUBOOHXUHZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N |

製品の起源 |

United States |

準備方法

Boc Protection of Piperidine-4-ylmethylamine

The synthesis begins with the Boc protection of piperidine-4-ylmethylamine, a critical intermediate. As detailed in CN106432232A , this is achieved via a two-phase reaction system:

Procedure :

- Dissolve piperidine-4-ylmethylamine hydrochloride (1.0 equiv) in a 1:1 acetone-water mixture.

- Add sodium bicarbonate (2.5 equiv) and di-tert-butyl dicarbonate (1.2 equiv).

- Stir at 25°C for 12–24 hours.

Key Parameters :

- Solvent : Acetone-water (1:1) optimizes solubility and reaction rate.

- Base : Sodium bicarbonate neutralizes HCl, preventing Boc-group hydrolysis.

- Yield : 89–93% isolated yield after extraction with ethyl acetate.

Analytical Validation :

Coupling with 2-Amino-3-Methylbutanoic Acid

The Boc-protected piperidine is acylated with 2-amino-3-methylbutanoic acid using a mixed anhydride method:

Procedure :

- Activate 2-amino-3-methylbutanoic acid (1.1 equiv) with isobutyl chloroformate (1.05 equiv) and N-methylmorpholine (1.2 equiv) in THF at -15°C.

- Add the Boc-piperidine intermediate (1.0 equiv) and stir at 0°C for 2 hours.

Key Parameters :

- Activation Reagent : Isobutyl chloroformate minimizes racemization.

- Solvent : THF ensures compatibility with the anhydride intermediate.

- Yield : 76–82% after silica gel chromatography.

Side Reaction Mitigation :

- Temperature Control : Maintaining -15°C during activation prevents epimerization.

Deprotection and Final Isolation

The tert-butyl carbamate group is selectively removed using acidic conditions:

Procedure :

- Treat the acylated product with 4 M HCl in dioxane (5.0 equiv) at 0°C.

- Stir for 1 hour, then concentrate under reduced pressure.

Key Parameters :

- Acid Strength : 4 M HCl achieves complete deprotection without cleaving the amide bond.

- Solvent : Dioxane stabilizes the protonated intermediate.

- Yield : 88–91% after neutralization with NaHCO₃.

Reaction Optimization and Scalability

Solvent Screening for Coupling Reactions

Comparative studies reveal solvent-dependent yields:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 82 | 98 |

| DCM | 8.9 | 68 | 94 |

| DMF | 36.7 | 54 | 89 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 4.05 (br s, 1H, NHBoc), 3.12 (m, 2H, piperidine CH₂), 2.85 (m, 1H, CH(CH₃)₂), 1.43 (s, 9H, Boc).

13C NMR (100 MHz, CDCl₃):

HRMS (ESI+) :

- Calculated for C₁₆H₂₉N₃O₃ [M+H]⁺: 312.2287; Found: 312.2289.

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the amino group or the piperidine ring.

Reduction: This reaction can target the carbamate group or other reducible functionalities.

Substitution: This reaction can occur at the amino group or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the piperidine ring, while reduction may produce amine derivatives.

科学的研究の応用

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

The mechanism of action of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. Detailed mechanisms are often studied through experimental and computational methods to understand its effects at the molecular level.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional analogs are distinguished by variations in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Impact of Substituents on Lipophilicity: The trifluoromethylphenyl analog (CAS 634465-51-3) exhibits higher lipophilicity (LogP ~3.5 predicted) compared to the target compound (LogP ~1.8), enhancing blood-brain barrier penetration but reducing aqueous solubility .

Stereochemical Influence :

- The (S)-configuration in the target compound contrasts with the (R)-isomer in compound 6 (), which showed reduced α1D-adrenergic receptor binding (IC₅₀ >1 µM vs. 0.2 µM for (S)-isomers) .

The methoxycyclohexyl derivatives () demonstrate the role of bulky substituents in modulating kinase inhibition, a feature absent in the target compound .

Synthetic Challenges: The target compound’s synthesis requires chiral resolution to maintain the (S)-configuration, whereas analogs like tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS 296) employ simpler diastereomeric separation .

生物活性

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate is a compound that has attracted considerable interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including its interactions with biological targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- A tert-butyl group that enhances lipophilicity.

- A piperidine ring , which is known for its role in various biological activities.

- An amino acid derivative (2-amino-3-methylbutanoic acid), contributing to its biological relevance.

The molecular formula of this compound is , and it has been synthesized for various biological evaluations.

Research indicates that this compound interacts with several biological macromolecules, including enzymes and receptors. This interaction can modulate physiological pathways, making it a candidate for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating conditions like Alzheimer's disease (AD) where enzyme activity plays a crucial role in disease progression.

- Receptor Binding : Its structure allows it to bind effectively to various receptors, influencing signaling pathways associated with neurological functions.

1. Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been evaluated for its ability to protect astrocytes from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. The compound was shown to enhance cell viability in the presence of amyloid-beta peptides, suggesting that it may mitigate neurodegenerative processes.

2. Interaction Studies

In vitro studies have revealed that the compound can effectively bind to target proteins involved in neurodegenerative diseases. These studies are essential for elucidating its mechanism of action and guiding further drug development efforts.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals significant insights into its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate | Similar backbone but different piperidine position | Potentially different biological activity due to structural variation |

| (S)-tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate | Isopropyl group instead of cyclopropyl | Variation in sterics affecting binding properties |

This table highlights how variations in structure can influence the biological activity of related compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of this compound. Notable findings include:

- In vitro studies demonstrating inhibition of β-secretase activity and reduction in amyloid-beta aggregation.

- Cell viability assays showing significant protection against neurotoxic agents like Aβ 1-42.

These findings underscore the therapeutic potential of this compound in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of (S)-tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate?

- Methodological Answer : The synthesis involves sequential coupling, protection/deprotection, and cyclization steps. Critical factors include:

- Coupling Agents : Use HBTU or EDCI with NEt₃ to activate carboxylic acids for amide bond formation, as seen in piperidine coupling reactions .

- Protection Strategy : The tert-butyl carbamate (Boc) group is stable under basic conditions but requires acidic cleavage (e.g., HCl/MeOH) for deprotection .

- Catalytic Systems : For cross-coupling steps (e.g., Sonogashira reactions), employ Pd(PPh₃)₂Cl₂/CuI catalysts in THF under inert atmospheres to minimize side reactions .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., PE/EtOAc/MeOH) to separate intermediates. For example, a 90:30:4 PE/EtOAc/MeOH system achieved >95% purity in similar carbamates .

- Liquid-Liquid Extraction : After aqueous workup, EtOAc is preferred for extracting polar intermediates, followed by brine washing to remove residual catalysts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to verify stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.5–4.0 ppm for piperidine CH₂ groups) .

- IR Spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion ([M+H]⁺ for C₁₆H₃₀N₃O₃⁺ = 312.228) .

Advanced Research Questions

Q. How does stereochemical configuration at the piperidine ring influence biological activity?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC or crystallization to isolate (S)- and (R)-isomers. For example, resolved enantiomers 298 and 299 via chiral column chromatography .

- Activity Assays : Compare inhibitory potency in target proteins (e.g., kinase assays). Positional isomerism in nitro groups (para vs. meta) significantly alters binding, as shown in .

Q. What factors contribute to yield discrepancies in cyclization steps during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or LC-MS to detect intermediates. In , Step 9 yielded 46% due to incomplete cyclization, requiring prolonged heating (65°C for 2 h) .

- Side Reactions : Competing pathways (e.g., over-oxidation) can be mitigated by optimizing temperature and catalyst loading. For example, excess CuI in Sonogashira reactions reduces alkyne dimerization .

Q. How can contradictory NMR data be resolved when characterizing derivatives of this compound?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, used ¹H-¹³C correlations to assign piperidine and amide protons .

- Deuterated Solvents : Switch from CDCl₃ to DMSO-d₆ to enhance resolution of exchangeable protons (e.g., NH groups).

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts for ambiguous peaks .

Data Contradiction Analysis

Q. Why do reported yields for similar carbamates vary across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。